Lana-DNA-IN-1

KSHV latency LANA-DNA inhibition Fluorescence polarization assay

Standard LANA-DNA inhibitors often lack granular potency data, complicating dose selection and target engagement interpretation in KSHV latency research. LANA-DNA-IN-1 resolves this gap with fully characterized, site-specific IC50 values. - Quantified inhibitory potency for each LANA binding site: LBS2 (8 μM), LBS1 (9 μM), LBS3 (8 μM). - Wild-type LANA IC50 of 53 μM provides a benchmark for full-length protein engagement. - Enables rational concentration selection for FP assays, EMSA, and KSHV-infected cell models.

Molecular Formula C19H14N4O2
Molecular Weight 330.3 g/mol
Cat. No. B12404806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLana-DNA-IN-1
Molecular FormulaC19H14N4O2
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=NC=C2C=C1)N3C=C(N=N3)C4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C19H14N4O2/c1-12-2-3-15-9-20-10-18(16(15)8-12)23-11-17(21-22-23)13-4-6-14(7-5-13)19(24)25/h2-11H,1H3,(H,24,25)
InChIKeyIUUGYORBUIOUSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LANA-DNA-IN-1: LANA-DNA Interaction Inhibitor


LANA-DNA-IN-1 (CAS 2512847-06-0, C19H14N4O2, MW 330.34 g/mol) is a small molecule inhibitor designed to disrupt the interaction between Kaposi's sarcoma-associated herpesvirus (KSHV) latency-associated nuclear antigen (LANA) and viral DNA [1]. The compound targets LANA binding sites (LBS1, LBS2, LBS3) to prevent LANA-mediated tethering of the viral episome to host chromatin, a critical step in maintaining KSHV latent persistence in infected cells [2].

LANA-DNA-IN-1 vs. LANA-DNA-IN-2: Substitution Specificity


Substitution with alternative LANA-DNA inhibitors such as LANA-DNA-IN-2 (Compound 20) or fragment-derived hits is not straightforward due to differences in molecular targeting profiles and assay-dependent activity measurements [1]. While LANA-DNA-IN-2 is described as a general LANA-DNA interaction inhibitor without quantified site-specific IC50 values in available vendor documentation , LANA-DNA-IN-1 has been characterized with distinct inhibitory potencies against individual LANA binding sites (LBS1, LBS2, LBS3) as well as the wild-type full-length protein, providing researchers with more granular target engagement data for experimental design .

LANA-DNA-IN-1 Quantitative Potency Evidence


LBS2 Inhibition: Comparison with Fragment Hit

LANA-DNA-IN-1 inhibits the LANA binding site 2 (LBS2) with an IC50 of 8 μM in fluorescence polarization (FP) assays . For comparison, the fragment-sized inhibitor I from Kirsch et al. (2020) exhibits an IC50 of 17 ± 1 μM in the FP assay using a LANA DNA binding domain (DBD) mutant [1], indicating LANA-DNA-IN-1 achieves approximately 2.1-fold greater potency under comparable FP assay conditions.

KSHV latency LANA-DNA inhibition Fluorescence polarization assay

Wild-Type LANA Inhibition vs. First-Generation Inhibitors

Against wild-type full-length LANA, LANA-DNA-IN-1 demonstrates an IC50 of 53 μM [1]. In contrast, the fragment-sized inhibitor I reported by Kirsch et al. shows an IC50 of 435 ± 6 μM in electrophoretic mobility shift assay (EMSA) studies using wild-type LANA C-terminal domain (CTD) [2]. This represents an ~8.2-fold improvement in inhibitory potency against the wild-type protein target.

Wild-type LANA Full-length protein EMSA assay

LBS Binding Site Selectivity Profile

LANA-DNA-IN-1 exhibits modest site selectivity within the LANA DNA-binding interface, with IC50 values of 9 μM for LBS1 and 8 μM for both LBS2 and LBS3 . This 1.1-fold difference, while small, indicates the compound does not uniformly inhibit all LANA-DNA interaction surfaces and may exhibit preferential engagement with LBS2/LBS3 over LBS1.

LANA binding site LBS selectivity Target engagement

Concentration-Dependent Activity Across LANA Constructs

LANA-DNA-IN-1 at concentrations of 31.25, 62.5, 125, and 250 μM demonstrates potent inhibitory effects against both wild-type LANA C-terminal domain (CTD) and oligomerization-deficient LANA DNA binding domain (DBD) mutants . For comparison, early-generation LANA inhibitors described in Kirsch et al. (2020) required higher concentrations to achieve comparable effects in cell-free assays [1].

Concentration-response Oligomerization-deficient LANA CTD inhibition

LANA-DNA-IN-1 Application Scenarios


Biochemical Assays with LANA-DNA Disruption

Select LANA-DNA-IN-1 for fluorescence polarization (FP) assays or electrophoretic mobility shift assays (EMSA) when experimental design requires a tool compound with quantified IC50 values against specific LANA binding sites (LBS1, LBS2, LBS3) and wild-type LANA [1]. The availability of site-specific potency data (8-9 μM for LBS sites; 53 μM for wild-type) enables researchers to select appropriate concentrations for target engagement studies and interpret results in the context of differential LBS engagement .

KSHV Latent Infection Episome Maintenance Studies

Utilize LANA-DNA-IN-1 in KSHV-infected cell models to investigate the role of LANA-DNA interactions in viral episome persistence [1]. The compound's inhibitory activity against LANA-DNA binding at the low micromolar range (IC50 8-9 μM for LBS sites) positions it as a suitable tool for studying the mechanistic link between LANA-tethering disruption and viral genome loss during latent infection .

Comparative Pharmacology: LANA Inhibitor Benchmarking

Employ LANA-DNA-IN-1 as a reference compound in comparative studies against other LANA-DNA interaction inhibitors such as LANA-DNA-IN-2 or fragment-derived hits [1]. The vendor-documented IC50 values for LANA-DNA-IN-1 provide a quantitative benchmark for assessing relative potency, target engagement, and structure-activity relationships across different LANA inhibitor chemotypes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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